molecular formula C19H13F2N3O B2485262 5-(3-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358200-94-8

5-(3-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2485262
CAS No.: 1358200-94-8
M. Wt: 337.33
InChI Key: RKCCSERMPFYTJH-UHFFFAOYSA-N
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Description

5-(3-Fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a high-purity chemical compound designed for research use only. This synthetic small molecule features a pyrazolo[1,5-a]pyrazin-4(5H)-one core structure substituted with a 3-fluorobenzyl group at the 5-position and a 4-fluorophenyl group at the 2-position. This scaffold is of significant interest in medicinal chemistry and drug discovery, particularly in neuroscience research. Compounds within this structural class have been investigated as potent and selective positive allosteric modulators of GluN2A-containing NMDA receptors . This mechanism is relevant for developing potential therapeutic approaches for neuropsychiatric diseases such as schizophrenia, depression, and epilepsy . Furthermore, derivatives of the pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold have demonstrated promising biological activity in oncology research, showing inhibition of proliferation and induction of apoptosis in various cancer cell lines, including human lung cancer cells (A549 and H322) . The presence of fluorine atoms on the benzyl and phenyl substituents is a common strategy in drug design to modulate properties such as metabolic stability, membrane permeability, and binding affinity. Researchers can utilize this compound as a key intermediate for further derivatization or as a pharmacological tool compound for investigating relevant biological pathways in vitro. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N3O/c20-15-6-4-14(5-7-15)17-11-18-19(25)23(8-9-24(18)22-17)12-13-2-1-3-16(21)10-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCCSERMPFYTJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)F)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step reactions starting from commercially available precursors One common method involves the condensation of 3-fluorobenzylamine with 4-fluorobenzaldehyde to form an intermediate Schiff base, which is then cyclized with hydrazine hydrate to yield the pyrazolo[1,5-a]pyrazine core

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

5-(3-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with cellular components are essential to fully understand its mechanism.

Comparison with Similar Compounds

Substituent Variations in Pyrazolo-Pyrazinones

Fluorine Positional Isomerism

  • 5-(2-Fluorobenzyl) Analogs (CAS 1775481-89-4): Molecular formula: C20H15F2N3O2. Features a hydroxymethyl group at position 3, increasing polarity (logP = 2.1 vs. ~3.0 for non-hydroxylated analogs). Higher metabolic susceptibility due to the hydroxymethyl group .
  • 5-(3-Fluorobenzyl) Target Compound :
    • Lacks the hydroxymethyl group, likely improving lipophilicity and blood-brain barrier penetration.
    • The 3-fluorobenzyl group may enhance steric hindrance, affecting target binding compared to 2-fluorobenzyl isomers .

4-Fluorophenyl vs. Other Aromatic Substituents

  • 2-(4-Fluorophenyl) Derivatives: Demonstrated in CAS 1338692-17-3 (2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one), which lacks the benzyl group.
  • 2-(3,4-Dimethylphenyl) Derivatives (CAS 1021262-12-3):
    • Increased steric bulk reduces solubility (logP ~3.5) but may improve selectivity for hydrophobic binding pockets .

Core Heterocycle Modifications

Pyrazolo[1,5-a]pyrazin-4(5H)-one vs. Pyrazolo[1,5-a]pyrimidin-7(4H)-one

  • Example: Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives show resistance to glutathione (GSH) adduct formation, indicating metabolic stability .
  • Pyrimidinone Core (e.g., MK74 in ): Pyrimidine ring increases electron density, enhancing hydrogen-bonding capacity. Compounds like 5-(3,5-bis(trifluoromethyl)phenyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one exhibit improved kinase inhibition (IC50 < 50 nM) due to trifluoromethyl groups .

Anti-Mycobacterial Activity

  • 3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines (): MIC90 = 0.5 µg/mL against Mycobacterium tuberculosis. The pyrimidine core and pyridinylmethyl group enhance membrane permeability compared to pyrazinones .

Prodrug Potential

  • Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one ():
    • Fails to form GSH adducts, limiting utility as a prodrug.
    • Contrasts with acyclic β-amidomethyl vinyl sulfones, which release active metabolites .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Core Substituents Molecular Weight logP (Predicted) Key Feature
Target Compound Pyrazinone 5-(3-Fluorobenzyl), 2-(4-FPh) ~367.35* 3.2 High metabolic stability
CAS 1775481-89-4 Pyrazinone 5-(2-Fluorobenzyl), 3-(CH2OH) 367.35 2.1 Hydroxymethyl increases polarity
CAS 439097-10-6 Pyrimidine 5-(4-FPh), 2-Me, 7-CF3 295.23 3.8 Trifluoromethyl enhances potency
CAS 1338692-17-3 Pyrazinone 2-(4-FPh) 243.22 2.5 Simplified structure

*Estimated based on analog data.

Biological Activity

5-(3-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a synthetic compound belonging to the pyrazolo[1,5-a]pyrazine family, which has garnered attention in medicinal chemistry for its diverse biological activities. This compound's structure includes fluorinated aromatic rings that enhance its pharmacological profile, making it a candidate for various therapeutic applications, particularly in cancer treatment and anti-inflammatory responses.

Chemical Structure and Properties

The molecular formula of this compound highlights its complexity and the presence of multiple functional groups that contribute to its biological activity. The incorporation of fluorine atoms is significant as they can influence the compound's lipophilicity and interaction with biological targets.

Property Value
Molecular FormulaC15_{15}H12_{12}F2_{2}N4_{4}O
Molecular Weight302.27 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include:

  • Formation of the pyrazole framework through cyclization reactions.
  • Introduction of fluorinated substituents via electrophilic aromatic substitution.
  • Purification processes such as recrystallization or chromatography to obtain the final product.

Anticancer Properties

Research indicates that compounds within the pyrazolo class exhibit significant anticancer potential. For instance, studies have shown that pyrazolo derivatives can inhibit various cancer cell lines by targeting specific enzymes involved in cell proliferation and survival pathways. The mechanism often involves:

  • Inhibition of Kinases : Many pyrazolo derivatives act as selective inhibitors of kinases such as p38 MAP kinase, which is crucial in cancer signaling pathways .
  • Induction of Apoptosis : Certain studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to reduced tumor growth.

Anti-inflammatory Effects

In addition to their anticancer properties, pyrazolo derivatives have been explored for their anti-inflammatory effects. The mechanisms include:

  • Inhibition of Pro-inflammatory Cytokines : These compounds can modulate the expression of cytokines such as TNF-alpha and IL-6, which are pivotal in inflammatory responses.
  • Modulation of Immune Response : By affecting immune cell signaling, these compounds may reduce chronic inflammation associated with various diseases.

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the effects of this compound on breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values comparable to established chemotherapeutics .
  • Anti-inflammatory Research : Another investigation focused on the compound's ability to reduce inflammation in a murine model of arthritis. The results demonstrated significant reductions in paw swelling and inflammatory markers in treated groups compared to controls .

Q & A

Q. What are the standard synthetic routes for 5-(3-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, and what key reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with the preparation of fluorinated benzyl and phenyl intermediates. Key steps include:

  • Oxazole/pyrazole intermediate formation : Use of coupling reagents like EDCI or DCC under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
  • Heterocyclic core assembly : Cyclization via nucleophilic substitution or palladium-catalyzed cross-coupling, optimized at 60–80°C in DMF or THF .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to achieve >95% purity . Yield optimization requires strict control of temperature, solvent polarity, and moisture-free environments .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substituent positions and fluorobenzyl integration .
  • High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI+) to verify molecular weight (expected [M+H]⁺ ~423.1) .
  • X-ray Crystallography : Single-crystal XRD (e.g., Rigaku Saturn diffractometer, λ = 0.71075 Å) resolves stereochemistry and bond angles, with R-factors <0.05 for high confidence .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the efficiency of forming the pyrazolo[1,5-a]pyrazine core?

Microwave irradiation reduces reaction times from hours to minutes (e.g., 15–30 min at 120°C) by enhancing thermal homogeneity. Key advantages:

  • Higher yields : 80–90% vs. 50–60% in conventional heating due to reduced side reactions .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) absorb microwaves effectively, accelerating cyclization .
  • Scalability : Parallel synthesis in multi-vessel reactors enables rapid screening of fluorobenzyl coupling conditions .

Q. What strategies address discrepancies in crystallographic data between computational models and experimental XRD results?

  • Density Functional Theory (DFT) optimization : Compare calculated (B3LYP/6-311+G(d,p)) vs. experimental bond lengths (e.g., C–F: 1.34 Å vs. 1.35 Å) to identify conformational strain .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯π, π-π stacking) that XRD may underrepresent .
  • Temperature-dependent XRD : Collect data at 100–293 K to assess thermal motion effects on torsion angles (e.g., pyrazolo ring dihedral angles ±2°) .

Q. How to evaluate the compound's bioactivity against specific enzyme targets, considering structural analogs?

  • Molecular docking (AutoDock Vina) : Model interactions with kinases (e.g., KDR kinase) using fluorophenyl groups as hydrophobic anchors in ATP-binding pockets .
  • Enzyme inhibition assays : Test IC₅₀ values via fluorescence polarization (e.g., EGFR kinase assay, 10 µM ATP, 37°C) and compare to analogs like 3-(2,4-dichlorophenyl)pyrazolo derivatives .
  • Contradiction resolution : If activity diverges from analogs (e.g., lower IC₅₀ despite similar substituents), analyze fluorine’s electrostatic potential (MEP maps) for steric/electronic mismatches .

Methodological Notes

  • Synthetic reproducibility : Pre-dry solvents (MgSO₄) and use Schlenk lines for air-sensitive steps to minimize batch variability .
  • Data validation : Cross-reference XRD with solid-state NMR (¹⁹F MAS NMR) to confirm fluorobenzyl orientation .
  • Bioactivity context : Use pyrazolo[1,5-a]pyrimidine SAR studies (e.g., substituent effects on logP and solubility) to rationalize activity trends .

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